molecular formula C19H16N2O6 B5127933 2-(4-nitrophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

2-(4-nitrophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B5127933
M. Wt: 368.3 g/mol
InChI Key: UASDNLRYWOEUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is also known as NPEOP and has a molecular formula of C23H19N2O6.

Mechanism of Action

The mechanism of action of NPEOP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer development. NPEOP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NPEOP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. NPEOP has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, NPEOP has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPEOP is its versatility in medicinal chemistry research. It can be used as a starting material for the synthesis of various derivatives that can be tailored to specific applications. However, one of the limitations of NPEOP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on NPEOP. One area of interest is the development of NPEOP derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of NPEOP as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, further studies are needed to fully elucidate the mechanism of action of NPEOP and its derivatives.

Synthesis Methods

The synthesis of NPEOP can be achieved through a reaction between 2-(4-nitrophenyl)acetic acid and 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid ethyl ester. This reaction is catalyzed by a base such as triethylamine and is carried out in a solvent such as methanol. The resulting product is then purified using column chromatography.

Scientific Research Applications

NPEOP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. NPEOP has been used as a starting material for the synthesis of various derivatives that have shown promising results in preclinical studies.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c22-17(13-6-8-16(9-7-13)21(25)26)12-27-19(24)14-10-18(23)20(11-14)15-4-2-1-3-5-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASDNLRYWOEUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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